(ETHANEDIYLIDENETETRATHIO)TETRAACETIC ACID
Overview
Description
Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- is a complex organic compound with the molecular formula C10H14O8S4 This compound is characterized by the presence of four acetic acid groups attached to a central ethanediylidenetetrakis(thio) core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- typically involves the reaction of ethanediylidenetetrakis(thio) with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is employed to separate the desired product from any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The acetic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetic acid groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides and esters.
Scientific Research Applications
Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- involves its interaction with various molecular targets. The thio groups can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(oxo)]tetrakis-: Similar structure but with oxo groups instead of thio groups.
Acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(amino)]tetrakis-: Contains amino groups instead of thio groups.
Uniqueness
The presence of thio groups in acetic acid, 2,2’,2’‘,2’‘’-[1,2-ethanediylidenetetrakis(thio)]tetrakis- imparts unique chemical reactivity and biological activity compared to its analogs with oxo or amino groups. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-[1,2,2-tris(carboxymethylsulfanyl)ethylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O8S4/c11-5(12)1-19-9(20-2-6(13)14)10(21-3-7(15)16)22-4-8(17)18/h9-10H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLPPBSWOMXWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(C(SCC(=O)O)SCC(=O)O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064891 | |
Record name | Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10003-69-7 | |
Record name | 2,2′,2′′,2′′′-[1,2-Ethanediylidenetetrakis(thio)]tetrakis[acetic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10003-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2,2',2'',2'''-(1,2-ethanediylidenetetrakis(thio))tetrakis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetraacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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